molecular formula C9H8N2O B14537856 5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one CAS No. 62003-47-8

5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14537856
CAS No.: 62003-47-8
M. Wt: 160.17 g/mol
InChI Key: PBFOUTAMHGRARA-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyridine ring fused to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with an appropriate amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolone ring to a pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction pathways, where the compound acts as an inhibitor or activator of specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar pyridine ring structure but differ in the fused ring system.

    3(5)-Substituted pyrazoles: These compounds have a pyrazole ring instead of a pyrrolone ring.

Uniqueness

5-(Pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific ring fusion and the presence of both pyridine and pyrrolone rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62003-47-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-pyridin-3-yl-1,3-dihydropyrrol-2-one

InChI

InChI=1S/C9H8N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-3,5-6H,4H2,(H,11,12)

InChI Key

PBFOUTAMHGRARA-UHFFFAOYSA-N

Canonical SMILES

C1C=C(NC1=O)C2=CN=CC=C2

Origin of Product

United States

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